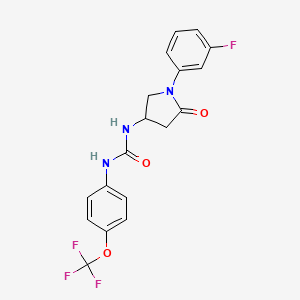
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea” is a complex organic molecule. It contains several functional groups including a pyrrolidinone ring, a urea group, and two phenyl rings, one of which is substituted with a fluorine atom and the other with a trifluoromethoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine and trifluoromethoxy substituents would likely have a significant effect on the compound’s electronic structure and could influence its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of the fluorine and trifluoromethoxy substituents, the pyrrolidinone ring, and the urea linkage in this compound would likely influence its properties .
Scientific Research Applications
Urea Derivatives in Research
Orexin Receptor Antagonism for Compulsive Behavior
Urea derivatives have been studied for their potential to modulate feeding, arousal, stress, and drug abuse through orexin receptor antagonism. In a study examining the role of orexin-1 receptor mechanisms on compulsive food consumption, urea derivatives demonstrated the ability to selectively reduce binge eating behaviors in animal models without affecting standard food pellet intake, suggesting a potential application in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis of Active Metabolites
The stereochemical synthesis of active metabolites of potent kinase inhibitors involves complex urea derivatives. This process showcases the utility of urea compounds in the development of therapeutic agents targeting specific enzymes or signaling pathways (Chen et al., 2010).
Development of Antiproliferative Agents
Urea derivatives have also been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research highlights the potential of urea-based compounds as scaffolds for developing new anticancer agents, with some derivatives showing significant efficacy in inhibiting the growth of specific cancer cells (Al-Sanea et al., 2018).
Fluoride Ion Sensing
In analytical chemistry, urea derivatives can serve as chemosensors for specific ions. For instance, urea-linked triazole-based sensors have demonstrated selective sensing abilities for fluoride ions, which could be applied in environmental monitoring and diagnostics (Rani et al., 2020).
Future Directions
properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O3/c19-11-2-1-3-14(8-11)25-10-13(9-16(25)26)24-17(27)23-12-4-6-15(7-5-12)28-18(20,21)22/h1-8,13H,9-10H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVALFSCIYWLONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)
![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)
![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)
![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)

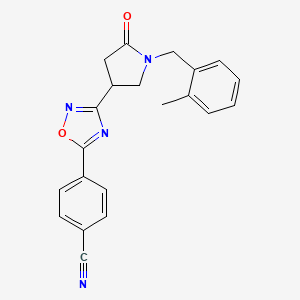
![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)
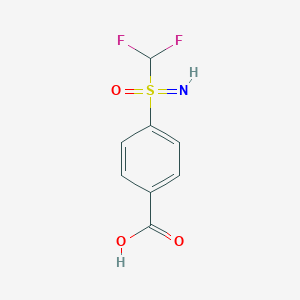
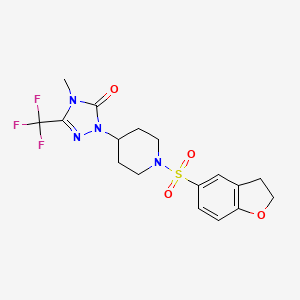
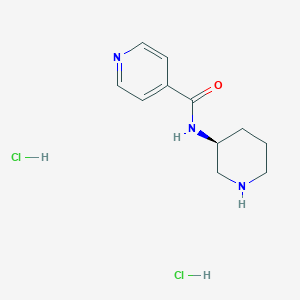
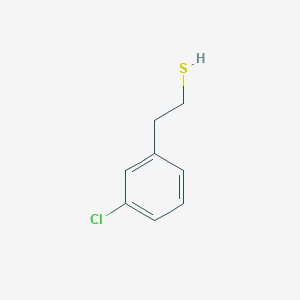
![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)
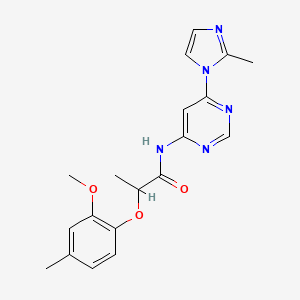
![N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2864270.png)